molecular formula C8H9NO4 B1680201 MIRA-1 CAS No. 72835-26-8

MIRA-1

Cat. No.: B1680201
CAS No.: 72835-26-8
M. Wt: 183.16 g/mol
InChI Key: YXEWPGYLMHXLPS-UHFFFAOYSA-N
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Description

MIRA-1 (1-[(1-Oxopropoxy)methyl]-1H-pyrrole-2,5-dione) is a maleimide analogue. It has garnered attention due to its ability to restore wild-type p53 conformation and cellular function. Specifically, this compound induces apoptosis in mutant p53 cells by reactivating p53-dependent transcriptional transactivation . Its anticancer activity makes it a promising compound for further investigation.

Scientific Research Applications

MIRA-1’s applications span several fields:

    Chemistry: As a tool to study p53 reactivation and transcriptional regulation.

    Biology: Investigating p53-related pathways and apoptosis.

    Medicine: Potential anticancer therapy.

    Industry: Limited applications due to its research-oriented focus.

Mechanism of Action

MIRA-1, also known as (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate, NSC19630, or 1h-pyrrole-2,5-dione, 1-[(1-oxopropoxy)methyl]-, is a compound that has shown significant potential in the field of oncology .

Target of Action

This compound is a maleimide analogue that primarily targets the p53 protein, a tumor suppressor protein . The p53 protein plays a crucial role in preventing cancer formation, thus, it has been dubbed the “guardian of the genome”.

Mode of Action

This compound operates by restoring the wild-type conformation and function to mutant p53, thereby inducing apoptosis in mutant p53 cells . This restoration of p53-dependent transcriptional transactivation leads to the induction of apoptosis in cells harboring mutant p53 .

Biochemical Pathways

This compound’s action results in the upregulation of pro-apoptotic proteins like Puma and Bax, and the downregulation of anti-apoptotic proteins such as Mcl-1 and c-Myc . Furthermore, this compound triggers the activation of PERK and IRE-a, leading to the splicing of XBP1, indicating an association with the endoplasmic reticulum stress response .

Pharmacokinetics

Its ability to induce apoptosis in mutant p53 cells suggests that it can effectively reach its target sites in the body .

Result of Action

This compound treatment results in the inhibition of cell viability, colony formation, and migration, and an increase in apoptosis of cells, irrespective of their p53 status . This leads to the retardation of tumor growth and prolonged survival in animal models bearing tumors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the combined treatment of this compound with other anti-myeloma agents like dexamethasone, doxorubicin, or velcade has shown a synergistic response in cells . This suggests that the action environment, including the presence of other drugs, can significantly influence the action and efficacy of this compound.

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include studying its reactivity, investigating its potential biological activity, or exploring its use in the synthesis of other compounds .

Preparation Methods

Synthetic Routes:: MIRA-1 can be synthesized using various routes, but one common method involves the reaction of maleic anhydride with an appropriate alcohol (e.g., propargyl alcohol) to form the maleimide ring. The detailed synthetic pathway would include steps such as esterification, cyclization, and purification.

Industrial Production:: While this compound is primarily studied in research settings, its industrial-scale production methods are not widely documented. optimization of the synthetic route and scalability would be essential for large-scale production.

Chemical Reactions Analysis

Reactivity:: MIRA-1 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Substitution: Nucleophilic substitution reactions may occur at the maleimide moiety.

    Other Transformations: Further modifications may involve functional group interconversions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Other Reactions: Acid-catalyzed hydrolysis, esterification, or amidation.

Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution could lead to modified maleimide derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

(2,5-dioxopyrrol-1-yl)methyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-8(12)13-5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEWPGYLMHXLPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280990
Record name NSC19630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72835-26-8
Record name NSC19630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC19630
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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